molecular formula C5H4N4O2S B6615224 3-cyanopyrazine-2-sulfonamide CAS No. 1249194-47-5

3-cyanopyrazine-2-sulfonamide

Cat. No. B6615224
CAS RN: 1249194-47-5
M. Wt: 184.18 g/mol
InChI Key: XJXZZWZNKCMMHM-UHFFFAOYSA-N
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Description

3-Cyanopyrazine-2-sulfonamide (3-CPZ-2-SO3H) is an organic compound with a unique structure and a wide range of applications. It has been studied for its potential use in drug development, medical imaging, and other areas of scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-CPZ-2-SO3H.

Scientific Research Applications

3-cyanopyrazine-2-sulfonamide has been studied for its potential use in drug development, medical imaging, and other areas of scientific research. It has been used to create new types of anticancer drugs, as well as to improve the efficiency of existing drugs. In addition, it has been used in the development of new imaging agents for medical imaging, such as MRI and PET scans. It has also been used to create new types of materials for use in medical research, such as new types of biomaterials.

Mechanism of Action

The mechanism of action of 3-cyanopyrazine-2-sulfonamide is not yet fully understood. However, it is known to interact with a variety of proteins and enzymes, and it has been shown to inhibit the activity of certain enzymes. It has also been shown to interact with certain receptors, which can lead to changes in cell behavior. In addition, 3-cyanopyrazine-2-sulfonamide has been shown to inhibit the activity of certain proteins involved in the formation of tumors.
Biochemical and Physiological Effects
3-cyanopyrazine-2-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cell behavior. In addition, it has been shown to interact with certain receptors, which can lead to changes in cell behavior. Furthermore, 3-cyanopyrazine-2-sulfonamide has been shown to inhibit the activity of certain proteins involved in the formation of tumors.

Advantages and Limitations for Lab Experiments

3-cyanopyrazine-2-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Another advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in lab experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. In addition, it can be toxic in high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for 3-cyanopyrazine-2-sulfonamide. One potential direction is the development of new drugs based on its structure. Another potential direction is the development of new imaging agents for medical imaging. Additionally, there is potential for its use in the development of new types of biomaterials. Finally, there is potential for its use in the development of new types of materials for use in medical research.

Synthesis Methods

3-cyanopyrazine-2-sulfonamide can be synthesized using a number of different methods. The most common method is the condensation reaction of 3-cyanopyrazine and 2-sulfonamide, which yields the desired product in high yields. Another method involves the use of a Grignard reagent, which is reacted with a 2-sulfonamide to yield 3-cyanopyrazine-2-sulfonamide. In addition, there are numerous other methods available, such as the reaction of 3-cyanopyrazine with a 2-sulfonamide in the presence of a catalyst, or the reaction of a 2-sulfonamide with a 3-cyanopyrazine-2-carboxylic acid.

properties

IUPAC Name

3-cyanopyrazine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZZWZNKCMMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanopyrazine-2-sulfonamide

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